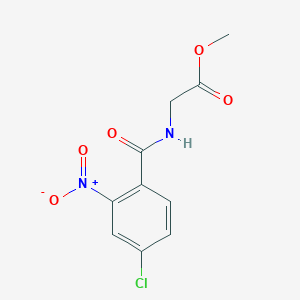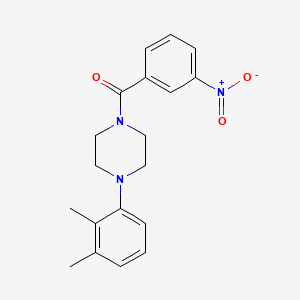
1-(3-fluorobenzoyl)indoline
Vue d'ensemble
Description
1-(3-fluorobenzoyl)indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indoline, a heterocyclic compound that has been widely used in the synthesis of various organic compounds. The 3-fluorobenzoyl group attached to the indoline ring imparts unique properties to the compound, making it suitable for a variety of applications.
Applications De Recherche Scientifique
Synthesis and Pharmacology
1-(3-fluorobenzoyl)indoline derivatives have been synthesized and evaluated for their pharmacological properties. A study involving the synthesis of arylpiperazinyl Mannich bases of 1-(4-fluorobenzoyl)-3-acetyl indole demonstrated potential modulatory activities on serotonin and dopamine receptors in mice. These compounds showed moderate to good antagonism of D1/D2 receptors, with certain derivatives exhibiting a profile of an atypical antipsychotic (Srinivas et al., 1998).
Crystal Structure and Metal Binding
The cation binding properties of a new phthalide-fused indoline derivative were explored in a study where compound 3 exhibited good selectivity and sensitivity for Sn2+ compared to other metal cations. The binding study of this compound towards different types of metal cations was done using colorimetric detection and UV-vis titrations (Wong et al., 2018).
Structural and Vibrational Properties
A research focused on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, where the novel compounds were characterized using various spectroscopy techniques. The structural and conformational properties were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods (Saeed et al., 2011).
Oxygenation Processes
Research on the oxygenation of 2,3-dihydroindoles to produce isatogens, which possess interesting biological properties, has been developed. This method starts from indoles substituted in position 2, converted to isatogens by 3-chloroperoxybenzoic acid (m-CPBA) (Slaett & Bergman, 2002).
Antioxidant Activities
A study on the synthesis and antioxidant activity of 3-Selanyl-1H-indole and 3-Selanylimidazo[1,2-a]pyridine derivatives revealed that these compounds present antioxidant activity, which could have a range of biological applications where the reduction of oxidative stress is crucial (Vieira et al., 2017).
Antibacterial and Antifungal Activities
The synthesis of some novel 1H-indole derivatives, including those with fluorobenzoyl groups, demonstrated antibacterial and antifungal activities. These compounds were screened for their antimicrobial activity against various pathogens, showing significant efficacy (Anonymous, 2020).
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGMVPKYQKQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl(3-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)




![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)


